Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-chloro-9-methyl-9H-purine
This guide provides an in-depth exploration of 2-chloro-9-methyl-9H-purine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explain the underlying principles of its reactivity and utility, offering field-proven insights into its application.
2-chloro-9-methyl-9H-purine is a substituted purine, a class of molecules fundamental to biochemistry (e.g., adenine, guanine). Its synthetic value is derived from the purine scaffold, which is prevalent in biologically active molecules, and the strategically placed chloro group at the C2 position, which serves as a versatile reactive handle. The methyl group at the N9 position prevents tautomerization and directs the regioselectivity of further reactions, making it a predictable and reliable intermediate.
Quantitative data for the molecule is summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2346-73-8 | [1] |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 129-130 °C | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethyl acetate, and DMF. | [3] |
Spectroscopic Characterization: Verifying Identity
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~8.1 | Singlet | H-8 | The sole proton on the purine ring system, deshielded by adjacent nitrogen atoms. |
| ¹H NMR | ~3.9 | Singlet | N-CH₃ | Protons of the methyl group attached to the N9 nitrogen. |
| ¹³C NMR | ~153 | Singlet | C-2 | Carbon bearing the chloro group, significantly influenced by adjacent nitrogens. |
| ¹³C NMR | ~152 | Singlet | C-4 | Quaternary carbon in the pyrimidine portion of the ring. |
| ¹³C NMR | ~151 | Singlet | C-6 | Quaternary carbon in the pyrimidine portion of the ring. |
| ¹³C NMR | ~146 | Singlet | C-8 | Carbon attached to the H-8 proton. |
| ¹³C NMR | ~130 | Singlet | C-5 | Quaternary carbon at the fusion of the two rings. |
| ¹³C NMR | ~30 | Singlet | N-CH₃ | Carbon of the N9-methyl group. |
Note: Expected shifts are based on data for 2,6-dichloro-9-methyl-9H-purine in CDCl₃ and may vary slightly based on solvent and experimental conditions.[2]
Chemical Reactivity: The Cornerstone of Synthetic Utility
The primary mode of reactivity for 2-chloro-9-methyl-9H-purine is Nucleophilic Aromatic Substitution (SₙAr) . The purine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic nature is further amplified by the electron-withdrawing chloro-substituent, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[4][5]
The SₙAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5] The stability of this intermediate is key. In the case of purines, attack at the C2 (and C6) position is favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogens through resonance, providing significant stabilization.[6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
This reactivity makes 2-chloro-9-methyl-9H-purine an excellent precursor for generating diverse libraries of purine derivatives. The chlorine at C2 can be readily displaced by a wide array of nucleophiles, including:
-
N-Nucleophiles: Ammonia, primary and secondary amines.[7]
-
O-Nucleophiles: Alcohols, phenols (in the presence of a base).
-
S-Nucleophiles: Thiols.
These transformations are foundational in the synthesis of compounds for biological screening, particularly in the development of kinase inhibitors where the purine scaffold mimics the endogenous ATP ligand.[3][8]
Recommended Synthetic Protocol: N9-Methylation of 2-Chloropurine
A reliable method for the synthesis of 2-chloro-9-methyl-9H-purine is the direct N-alkylation of the commercially available 2-chloro-9H-purine. The following protocol is adapted from a robust procedure used for a similar substrate.[2] The key challenge in purine alkylation is controlling regioselectivity (N9 vs. N7). Using a carbonate base in a polar aprotic solvent like DMF typically favors the thermodynamically more stable N9-alkylated product.
Caption: Workflow for the synthesis of 2-chloro-9-methyl-9H-purine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloro-9H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.6 M), add potassium carbonate (K₂CO₃, 3.0 eq). Cool the suspension to 0 °C in an ice bath.
-
Alkylation: Add iodomethane (CH₃I, 5.0 eq) dropwise to the stirred suspension.
-
Causality Insight: Using a significant excess of the alkylating agent ensures the reaction goes to completion. K₂CO₃ acts as the base to deprotonate the purine, forming the nucleophilic purine anion.
-
-
Reaction Monitoring: Allow the reaction mixture to stir continuously, slowly warming to room temperature over several hours (e.g., 5-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the pure 2-chloro-9-methyl-9H-purine.
-
Self-Validating System: The purity of the final product should be confirmed by NMR spectroscopy and compared against the expected data (Section 2), and its melting point should be measured.
-
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloro-9-methyl-9H-purine scaffold is a privileged structure in medicinal chemistry. The purine core is a well-established "hinge-binding" motif for many protein kinases. By displacing the C2-chloro group with various amine-containing fragments, chemists can systematically explore the chemical space around the purine core to optimize binding affinity, selectivity, and pharmacokinetic properties.[8] This approach has been successfully used to develop inhibitors for a range of kinases implicated in cancer and inflammatory diseases.[9]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-chloro-9-methyl-9H-purine is not universally available, data from closely related chloropurines indicates that it should be handled with care.[10]
-
Hazard Class: Likely harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This guide provides a comprehensive technical overview of 2-chloro-9-methyl-9H-purine, grounding its chemical properties in mechanistic principles to empower its effective use in research and development.
References
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American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. Retrieved from [Link]
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AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine. Retrieved from [Link]
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Gomez, A. M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(19), 6611. Available at: [Link]
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Lee, H., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. Journal of Medicinal Chemistry, 66(15), 10473–10492. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
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Lee, Y. R., et al. (2010). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 20(13), 3840-3843. Available at: [Link]
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